Fenpentadiol

Description

Structure

3D Structure

Properties

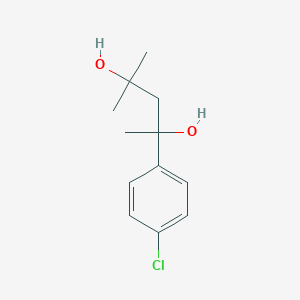

IUPAC Name |

2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJDSTGQYRTZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023047 | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-18-0 | |

| Record name | Fenpentadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpentadiol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenpentadiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPENTADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenpentadiol: A Technical Exploration of a Forgotten Psychotropic Agent

Abstract

This technical guide provides an in-depth exploration of Fenpentadiol (also known as phenpentanediol), a psychotropic agent with a unique and complex pharmacological profile. Formerly marketed in Europe under the brand names Tredum and Trefenum, this compound exhibited tranquilizing, antidepressant, stimulant, sedative, and anxiolytic properties. This document synthesizes the limited available information on its discovery, history, chemical properties, and reported pharmacological effects. Due to the scarcity of primary literature in the public domain, this guide also presents a plausible, albeit hypothetical, synthetic pathway and discusses the potential reasons for its eventual discontinuation from the market. This paper aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the history of psychopharmacology and the evolution of multi-target drug discovery.

Introduction: The Enigma of this compound

This compound emerges from the annals of psychopharmacology as a compound with a multifaceted and somewhat paradoxical pharmacological profile. Identified by its developmental code Rd-292, it was introduced as a tranquilizer and antidepressant, yet it also possessed stimulant, sedative, and anxiolytic effects, with the latter two manifesting at higher doses[1]. This complex activity profile sets it apart from many of the more targeted psychotropic agents that would come to dominate the market in later years.

The history of this compound's discovery and the specific researchers or pharmaceutical company behind its development are not well-documented in readily accessible scientific literature. A key piece of historical information points to a 1974 publication in the journal Farmaco. Edizione Scientifica, which described the properties of this novel psychotropic agent belonging to the araliphatic alcohol series[1]. The lack of a robust and easily traceable development history adds to the enigmatic nature of this once-marketed therapeutic agent. This guide will collate the known facts and provide scientifically grounded hypotheses to fill the existing knowledge gaps.

Chemical and Physical Properties

A thorough understanding of a drug's properties begins with its chemical identity.

| Property | Value |

| International Nonproprietary Name (INN) | This compound |

| Synonyms | Phenpentanediol |

| Developmental Code | Rd-292 |

| Brand Names | Tredum, Trefenum |

| IUPAC Name | 2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol |

| Chemical Formula | C₁₂H₁₇ClO₂ |

| Molecular Mass | 228.72 g/mol |

Table 1: Chemical and Physical Properties of this compound.

A Complex Pharmacological Profile

The most intriguing aspect of this compound is its diverse and seemingly contradictory pharmacological effects. It was described as a psychotropic agent that did not fit neatly into the established pharmacodynamic classifications of its time[1].

The reported effects include:

-

Tranquilizing and Anxiolytic Effects: At higher doses, this compound was reported to have calming and anxiety-reducing properties.

-

Antidepressant Activity: It was marketed, in part, for the treatment of depression.

-

Stimulant Properties: Paradoxically, it was also shown to increase motility and exploratory activity in mice and to potentiate the effects of amphetamine[1].

-

Sedative Effects: Higher doses also induced sedation, and it was noted to potentiate barbiturate narcosis[1].

This complex profile suggests that this compound likely interacts with multiple neurotransmitter systems. The stimulant effects might point towards an interaction with dopaminergic or noradrenergic pathways, while the sedative and anxiolytic effects could suggest modulation of GABAergic or serotonergic systems. The potentiation of barbiturates strongly implies an interaction with the GABA-A receptor complex.

Figure 1: The complex pharmacological profile of this compound.

A Plausible Synthetic Pathway: A Hypothetical Protocol

Step 1: Preparation of the Grignard Reagent

The synthesis would likely begin with the formation of a Grignard reagent from 4-chlorobromobenzene.

-

Reactants: 4-chlorobromobenzene, Magnesium turnings, dry diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-chlorobromobenzene in dry diethyl ether to the magnesium turnings.

-

The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction is complete, the resulting Grignard reagent, (4-chlorophenyl)magnesium bromide, is ready for the next step.

-

Step 2: Grignard Reaction with a Ketone

The Grignard reagent would then be reacted with a suitable ketone to form the tertiary alcohol. A plausible ketone would be 4-hydroxy-4-methyl-2-pentanone.

-

Reactants: (4-chlorophenyl)magnesium bromide, 4-hydroxy-4-methyl-2-pentanone, dry diethyl ether.

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 4-hydroxy-4-methyl-2-pentanone in dry diethyl ether to the Grignard reagent.

-

The reaction mixture is stirred for several hours at room temperature.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 3: Workup and Purification

The final step involves the extraction and purification of this compound.

-

Procedure:

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

-

Figure 2: A plausible synthetic workflow for this compound.

Historical Context and Discontinuation: A Speculative Analysis

The development of this compound in the mid-20th century occurred during a "golden age" of psychopharmacology, where many foundational classes of psychiatric medications were discovered, often through serendipity and broad screening programs. The complex pharmacological profile of this compound is characteristic of some earlier drugs that had less specific molecular targets compared to modern psychotherapeutics.

The reasons for the discontinuation of this compound from the European market are not explicitly documented in available sources. However, several factors can be hypothesized:

-

Complex Side Effect Profile: A drug with stimulant, sedative, and tranquilizing properties would likely have a complex and unpredictable side effect profile, making it difficult to manage clinically.

-

Narrow Therapeutic Window: The dose-dependent nature of its effects (sedation and anxiolysis at higher doses) suggests a narrow therapeutic window, increasing the risk of adverse events.

-

Emergence of More Specific Drugs: The latter half of the 20th century saw the development of more targeted medications, such as selective serotonin reuptake inhibitors (SSRIs) for depression and benzodiazepines for anxiety, which offered better side effect profiles and more predictable clinical responses.

-

Lack of Clear Therapeutic Advantage: Given its mixed-action profile, this compound may not have offered a clear therapeutic advantage over existing or newly developed medications for its intended indications.

Conclusion: An Unfinished Chapter in Psychopharmacology

This compound represents a fascinating, yet largely forgotten, chapter in the history of psychotropic drug development. Its unique combination of pharmacological effects underscores the complexity of early drug discovery and the challenges of developing multi-target agents. While the precise details of its discovery, development, and discontinuation remain elusive, the available information paints a picture of a compound that was likely ahead of its time in terms of its multi-faceted mechanism of action, but ultimately fell short of the clinical manageability and specificity offered by later generations of psychotropic medications. Further archival research into the records of European pharmaceutical companies and regulatory agencies of that era may one day shed more light on the full story of this enigmatic drug.

References

-

This compound. In: Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

Unraveling the Paradox: A Technical Guide to the Stimulant and Sedative Effects of Fenpentadiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpentadiol (also known as phenpentanediol) presents a fascinating pharmacological conundrum. Historically described as both a tranquilizer and an antidepressant, it exhibits a complex, dose-dependent dualism, acting as a stimulant at lower doses while producing sedative and anxiolytic effects at higher concentrations. This guide offers an in-depth technical exploration of this paradoxical profile. We will dissect the potential mechanisms of action, provide detailed experimental protocols for characterizing its opposing effects, and outline the key signaling pathways involved. This document serves as a comprehensive resource for researchers seeking to understand and harness the unique properties of this compound and similar compounds in drug development.

Introduction to this compound: A Profile in Duality

This compound (2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol) is an araliphatic alcohol that was previously marketed in Europe under brand names such as Tredum and Trefenum.[1] Its initial classification as a "psychotropic agent" stemmed from its inability to fit neatly into existing pharmacological categories.[1] Early research revealed a perplexing profile: it was shown to increase motility and exploratory activity in mice and potentiate the effects of amphetamine, all hallmarks of a central nervous system (CNS) stimulant.[1] Conversely, it was also found to potentiate barbiturate-induced narcosis, a characteristic of CNS depressants.[1] This duality—stimulant effects coexisting with dose-dependent sedative, anxiolytic, and tranquilizing properties—makes this compound a compelling subject for modern pharmacological investigation.[1]

Understanding the structural and mechanistic basis for these opposing actions is critical for drug development. The ability to modulate stimulant and sedative pathways with a single molecule, depending on concentration, opens up possibilities for novel therapeutic strategies. However, it also necessitates a rigorous and multifaceted experimental approach to fully characterize its pharmacological profile and predict its clinical effects.

Pharmacodynamics: The Mechanistic Dichotomy

The bimodal action of this compound suggests engagement with multiple, distinct neurotransmitter systems. While the precise molecular targets are not fully elucidated, its effects can be logically separated into two primary categories based on observed phenomena.

Postulated Mechanisms of Stimulant Effects

The stimulant properties of this compound, such as increased locomotor activity and potentiation of amphetamine, strongly suggest an interaction with catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE).

-

Norepinephrine Reuptake Inhibition (NRI): Many centrally acting analgesics and stimulants function as NRIs.[2][3] By blocking the norepinephrine transporter (NET), these drugs increase the synaptic concentration of NE, leading to enhanced arousal, alertness, and focus. This mechanism is a plausible contributor to this compound's stimulant effects.

-

Dopamine System Modulation: The potentiation of amphetamine effects points towards an interaction with the dopaminergic system. This could occur through various mechanisms, including inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine, or through direct or indirect agonism of dopamine receptors.

Postulated Mechanisms of Sedative & Anxiolytic Effects

The sedative, anxiolytic, and tranquilizing effects observed at higher doses suggest engagement with inhibitory neurotransmitter systems.[1]

-

GABAergic System Potentiation: A primary mechanism for sedation and anxiolysis involves the enhancement of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[4][5] this compound's ability to potentiate barbiturate narcosis strongly implies a positive allosteric modulatory effect at the GABA-A receptor, similar to benzodiazepines and barbiturates.[1][4] This action would increase chloride ion influx, hyperpolarize neurons, and decrease overall neuronal excitability.[4][6]

-

Opioid Receptor Agonism: Some centrally acting drugs with sedative properties are agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[6][7][8][9] Activation of MORs leads to neuronal inhibition, resulting in analgesia, euphoria, and sedation.[7][9] While not definitively proven for this compound, this remains a potential mechanism contributing to its depressant effects.

Experimental Characterization of Dual Effects

A systematic evaluation of this compound's stimulant and sedative properties requires a combination of in vitro and in vivo assays. The following protocols provide a framework for such an investigation.

General Experimental Workflow

A logical workflow is essential to systematically dissect the compound's multifaceted activity. This begins with broad, high-throughput screening to identify potential targets and progresses to more complex, whole-animal behavioral models to confirm functional outcomes.

Caption: Workflow for characterizing this compound's dual effects.

In Vitro Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol determines the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, providing evidence for a potential sedative mechanism.

Objective: To quantify the interaction of this compound with the GABA-A receptor complex.

Materials:

-

Rat cortical tissue homogenate (source of GABA-A receptors).

-

[³H]-Flunitrazepam (radioligand for the benzodiazepine site).

-

This compound (test compound).

-

Diazepam (positive control, unlabeled ligand).

-

Tris-HCl buffer (pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex via homogenization and differential centrifugation.

-

Assay Setup: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of this compound (e.g., 1 nM to 100 µM).

-

Control Groups:

-

Total Binding: Membrane + [³H]-Flunitrazepam + buffer.

-

Non-specific Binding: Membrane + [³H]-Flunitrazepam + a saturating concentration of unlabeled Diazepam (e.g., 10 µM).

-

-

Incubation: Incubate all tubes at 4°C for 60 minutes to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Causality: A low Ki value would indicate high binding affinity for the GABA-A receptor, supporting the hypothesis that this compound's sedative effects are mediated through potentiation of GABAergic inhibition.

In Vivo Protocol: Open Field Test for Locomotor Activity

This behavioral assay is a primary method for assessing the stimulant or sedative effects of a compound in rodents.

Objective: To measure changes in spontaneous motor activity induced by this compound.

Materials:

-

Open field apparatus (a square arena, often equipped with infrared beams or video tracking software).

-

Male C57BL/6 mice.

-

This compound solution.

-

Vehicle control (e.g., saline with 0.5% Tween 80).

-

Amphetamine (positive control for stimulant effect).

-

Diazepam (positive control for sedative effect).

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each mouse individually into the center of the open field arena and allow it to explore freely for 30 minutes to establish a baseline activity level.

-

Dosing:

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 25, 50 mg/kg).

-

Administer vehicle to the control group.

-

Administer amphetamine (e.g., 2 mg/kg) and diazepam (e.g., 1 mg/kg) to positive control groups.

-

-

Testing: 30 minutes post-injection, place the mice back into the open field arena and record their activity for 60 minutes.

-

Data Collection: The tracking software will automatically record parameters such as:

-

Total Distance Traveled (cm): Primary measure of locomotor activity.

-

Rearing Counts: Vertical activity, an indicator of exploratory behavior.

-

Time Spent in Center vs. Periphery: Can provide an index of anxiety-like behavior (anxiolytics tend to increase time in the center).

-

-

Data Analysis:

-

Compare the mean total distance traveled for each this compound dose group against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

A significant increase in distance traveled compared to the vehicle indicates a stimulant effect.

-

A significant decrease in distance traveled indicates a sedative effect.

-

Trustworthiness: The inclusion of both vehicle and positive controls ensures that any observed effects are due to the test compound and not handling stress, and allows for comparison to known stimulant and sedative drugs.

Signaling Pathways: A Deeper Dive

The dual effects of this compound can be conceptualized by its differential engagement with excitatory and inhibitory signaling pathways.

The Dopaminergic Pathway (Stimulation)

This compound's stimulant effects likely arise from increasing the availability of dopamine in the synaptic cleft, particularly within the brain's reward and motor circuits (e.g., the mesolimbic pathway). This leads to increased activation of post-synaptic dopamine receptors (D1 and D2), driving neuronal excitability and behaviors like increased locomotion.

Caption: Postulated stimulant action via dopamine transporter (DAT) inhibition.

The GABAergic Pathway (Sedation)

At higher doses, this compound's sedative effects are likely mediated by enhancing the function of GABA-A receptors. As a positive allosteric modulator, it would bind to a site distinct from GABA itself, causing a conformational change that increases the receptor's affinity for GABA or enhances the channel's chloride ion conductance when GABA binds. This potentiation of inhibitory signaling dampens overall CNS activity.

Caption: Postulated sedative action via positive modulation of GABA-A receptors.

Data Interpretation: The Dose-Response Relationship

The key to understanding this compound lies in its dose-response curve. It is hypothesized to have a non-monotonic, or biphasic, dose-response relationship. At low doses, the stimulant effects predominate. As the dose increases, these effects may plateau or diminish, while the sedative and anxiolytic effects emerge and become dominant.

Table 1: Predicted Dose-Dependent Effects of this compound in Preclinical Models

| Dose Range | Primary Effect | Locomotor Activity | Time in Elevated Plus Maze (Open Arms) | Loss of Righting Reflex | Postulated Primary Mechanism |

| Low | Stimulant | ↑↑ (Significant Increase) | ↔ or ↓ (No change or anxiogenic) | No | Norepinephrine/Dopamine Reuptake Inhibition |

| Medium | Mixed / Anxiolytic | ↔ or ↓ (Returns to baseline or decreases) | ↑ (Significant Increase) | No | Mixed NRI/DAT and GABAergic effects |

| High | Sedative / Hypnotic | ↓↓ (Significant Decrease) | ↓ (Decreased due to sedation) | Yes | Predominant GABA-A Receptor Modulation |

Conclusion and Future Directions

This compound represents a pharmacologically complex molecule whose dual stimulant and sedative properties are governed by dose-dependent interactions with distinct neurotransmitter systems. The evidence points to a model where low concentrations preferentially affect catecholaminergic pathways, leading to stimulation, while higher concentrations increasingly engage the GABAergic system, producing sedation.

For drug development professionals, this compound serves as an important case study. The development of analogs could aim to:

-

Isolate Effects: Create derivatives that selectively target either the stimulant or sedative pathways, resulting in cleaner pharmacological profiles.

-

Fine-tune the Balance: Develop compounds where the transition from stimulant to sedative occurs at a predictable and therapeutically useful threshold.

Further research is required to definitively identify all molecular targets using techniques like affinity chromatography and chemoproteomics. A thorough characterization of its metabolites is also crucial, as they may contribute to the overall pharmacological effect. By applying the rigorous experimental framework outlined in this guide, the scientific community can fully elucidate the mechanisms behind this compound's paradoxical nature and unlock its potential for developing next-generation CNS therapeutics.

References

There are limited formal, peer-reviewed articles available in modern databases for this compound. The references below are based on available encyclopedic entries and analogous information from well-characterized drugs that exhibit similar mechanisms of action, which would be used to guide the experimental design described herein.

-

Elks, J. (2014). The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.

-

PatSnap. (2024). What is the mechanism of Tapentadol Hydrochloride? Synapse.

-

Medscape. (2024). Overview, Sedatives and Analgesics, Approach to Sedation. Medscape Reference.

-

DEA Diversion Control Division. 1,4-Butanediol.

-

PatSnap. (2024). What is the mechanism of Fentanyl? Synapse.

-

Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. PubMed Central.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tapentadol: an overview of the safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. What is the mechanism of Fentanyl? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]

- 9. dea.gov [dea.gov]

An In-Depth Technical Guide to the Potentiation of Barbiturate Narcosis by Fenpentadiol

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological interactions between fenpentadiol and barbiturates. This compound, a compound with a unique and somewhat paradoxical pharmacological profile, presents an intriguing case of drug interaction by potentiating barbiturate-induced narcosis.[1] This guide eschews a rigid template in favor of a logical narrative that delves into the core of this phenomenon, from its fundamental principles to practical experimental designs. Our objective is to provide not just a collection of facts, but a cohesive understanding of the causality behind the observed potentiation, empowering researchers to design insightful and conclusive studies.

Section 1: Foundational Pharmacology of this compound and Barbiturates

A thorough understanding of the individual pharmacology of both this compound and barbiturates is paramount to comprehending their interaction.

This compound: A Profile of Duality

This compound (also known as phenpentanediol) is a psychotropic agent previously marketed in Europe with a complex pharmacological profile, exhibiting tranquilizing, antidepressant, stimulant, sedative, and anxiolytic effects.[1] Its most notable characteristic is a dose-dependent duality: at lower doses, it demonstrates stimulant properties, increasing motility and exploratory activity in animal models, while at higher doses, sedative and anxiolytic effects become more pronounced.[1] As an araliphatic alcohol, its mechanism of action is not fully elucidated, but it is known to potentiate the effects of amphetamine, further highlighting its stimulant capabilities.[1]

Barbiturates: The Quintessential CNS Depressants

Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, inducing effects ranging from mild sedation to coma.[2] Their primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.[2] By binding to a distinct site on the GABAA receptor, barbiturates prolong the duration of the opening of the chloride channel, thereby enhancing the inhibitory effects of GABA. This increased chloride influx hyperpolarizes the neuron, making it less likely to fire and leading to generalized CNS depression. At high concentrations, barbiturates can also directly activate the GABAA receptor, contributing to their profound sedative-hypnotic and anesthetic properties.

Section 2: The Core Phenomenon: Potentiation of Barbiturate Narcosis

The central focus of this guide is the observed potentiation of barbiturate-induced narcosis by this compound.[1] This signifies that the co-administration of this compound and a barbiturate results in a greater sedative/hypnotic effect than would be expected from the simple addition of their individual effects. This synergistic interaction can manifest as a shorter onset of sleep, a longer duration of sleep, or the induction of sleep at sub-therapeutic doses of the barbiturate.

Section 3: A Proposed Mechanistic Framework

The precise molecular mechanism underlying this compound's potentiation of barbiturate narcosis remains to be definitively established. However, based on its known pharmacological properties and drawing parallels with other drug interactions, we can propose a multifactorial hypothesis encompassing both pharmacokinetic and pharmacodynamic interactions.

Pharmacokinetic Hypothesis: Inhibition of Hepatic Metabolism

A plausible mechanism for the potentiation is the inhibition of barbiturate metabolism by this compound. Barbiturates are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[3] If this compound or its metabolites act as inhibitors of the specific CYP450 isoenzymes responsible for barbiturate breakdown, this would lead to:

-

Increased bioavailability of the barbiturate: A larger proportion of the administered barbiturate would reach the systemic circulation.

-

Reduced clearance of the barbiturate: The barbiturate would remain in the body for a longer period.

Both of these effects would result in higher and more sustained plasma concentrations of the barbiturate, leading to a more profound and prolonged narcotic effect. This is analogous to the potentiation of hexobarbital-induced sleep by procarbazine, which was found to inhibit hepatic microsomal mixed-function oxidases.

Experimental Validation Workflow: Pharmacokinetic Interaction

Caption: Workflow for investigating pharmacokinetic interactions.

Pharmacodynamic Hypothesis: A Multi-Target CNS Interaction

Beyond pharmacokinetic effects, a pharmacodynamic interaction at the level of the CNS is also highly probable. Given this compound's own sedative properties at higher doses, it likely contributes to CNS depression through mechanisms that may be additive or synergistic with those of barbiturates.[1] Although direct interaction with the GABAA receptor has not been documented for this compound, as an araliphatic alcohol, it may exert non-specific membrane effects that could indirectly modulate ion channel function, including the GABAA receptor-channel complex.[4]

Furthermore, the dual stimulant/depressant nature of this compound suggests a complex interplay of neurotransmitter systems. While the stimulant effects at low doses may involve catecholaminergic pathways, the sedative effects at higher doses could involve a different set of targets that overlap with the depressant effects of barbiturates.

Proposed Signaling Pathway Interaction

Caption: Hypothetical mechanisms of this compound-barbiturate interaction.

Section 4: Experimental Protocols for In Vivo Assessment

To empirically validate the potentiation of barbiturate narcosis by this compound, a well-controlled in vivo study is essential. The following protocol outlines a robust methodology for this purpose.

Animal Models and Husbandry

-

Species: Male Swiss albino mice (18-25 g) are a suitable model.

-

Housing: Animals should be housed in groups with a 12-hour light/dark cycle and provided with food and water ad libitum.

-

Acclimatization: Allow at least one week for acclimatization to the laboratory environment before the experiment.

Experimental Design and Drug Administration

A factorial design is recommended to assess the effects of each drug alone and in combination.

-

Groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound) + Vehicle control for barbiturate.

-

Group 2: this compound (various doses) + Vehicle control for barbiturate.

-

Group 3: Vehicle control + Barbiturate (e.g., pentobarbital, 40 mg/kg, i.p.).

-

Group 4: this compound (various doses) + Barbiturate (e.g., pentobarbital, 40 mg/kg, i.p.).

-

-

Administration: All administrations should be intraperitoneal (i.p.) for rapid and consistent absorption. This compound or its vehicle should be administered 30 minutes prior to the barbiturate or its vehicle.

Assessment of Narcosis: The Loss of Righting Reflex

The primary endpoint for assessing narcosis is the loss of righting reflex.

-

Procedure:

-

Immediately after barbiturate administration, place the mouse in a clear observation chamber.

-

At regular intervals (e.g., every minute), gently turn the mouse onto its back.

-

Onset of Sleep (Sleep Latency): Record the time from barbiturate injection until the mouse fails to right itself within 30 seconds.

-

Duration of Sleep: Once the righting reflex is lost, continue to test for its return every 5-10 minutes. The duration of sleep is the time from the loss of the righting reflex to its spontaneous recovery (the mouse is able to right itself twice within a 60-second period).

-

Data Collection and Statistical Analysis

-

Data to be collected:

-

Sleep latency (minutes).

-

Duration of sleep (minutes).

-

-

Statistical Analysis:

-

Data should be expressed as mean ± standard error of the mean (SEM).

-

A two-way analysis of variance (ANOVA) is appropriate to analyze the main effects of this compound and the barbiturate, as well as their interaction.

-

Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons between groups.

-

A p-value of < 0.05 is typically considered statistically significant.

-

Section 5: Data Presentation and Interpretation

The results of the in vivo study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Effect of this compound on Pentobarbital-Induced Narcosis in Mice

| Treatment Group | Dose (mg/kg) | Sleep Latency (min) | Duration of Sleep (min) |

| Vehicle + Vehicle | - | No sleep | No sleep |

| This compound | 50 | No sleep | No sleep |

| This compound | 100 | No sleep | No sleep |

| Vehicle + Pentobarbital | 40 | 5.2 ± 0.4 | 25.8 ± 2.1 |

| This compound + Pentobarbital | 50 + 40 | 3.1 ± 0.3 | 48.5 ± 3.5 |

| This compound + Pentobarbital | 100 + 40 | 2.5 ± 0.2 | 72.1 ± 4.8 |

Data are hypothetical and presented as mean ± SEM. *p < 0.05 compared to Vehicle + Pentobarbital group.

Interpretation of Hypothetical Data: The hypothetical data in Table 1 would indicate a significant potentiation of pentobarbital-induced narcosis by this compound. The co-administration of this compound would have resulted in a dose-dependent decrease in sleep latency and a significant increase in the duration of sleep compared to pentobarbital alone.

Section 6: Concluding Remarks and Future Directions

The potentiation of barbiturate narcosis by this compound is a compelling example of a complex drug-drug interaction. The proposed mechanistic framework, involving both pharmacokinetic and pharmacodynamic components, provides a solid foundation for further investigation. Future research should focus on:

-

In vitro metabolism studies: To definitively determine if this compound inhibits the CYP450 enzymes responsible for barbiturate metabolism.

-

Receptor binding assays: To investigate if this compound directly interacts with the GABAA receptor or other relevant CNS targets.

-

Electrophysiological studies: To examine the effects of this compound on neuronal excitability, both alone and in the presence of barbiturates.

By systematically addressing these research questions, the scientific community can fully elucidate the mechanisms behind this intriguing pharmacological phenomenon, contributing to a deeper understanding of drug interactions and CNS pharmacology.

References

-

This compound. In: Wikipedia. [Link]

-

Chapter 10: CNS Depressants – Drugs and Behavior. Washington State University. [Link]

-

The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function. PubMed. [Link]

-

Biochemistry, Cytochrome P450. In: StatPearls. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Assessment of the Pharmacological Interaction Between Fenpentadiol and Amphetamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The concomitant use of multiple psychoactive agents necessitates a thorough understanding of their potential for pharmacological interactions. This guide provides a comprehensive technical framework for the preclinical evaluation of the interaction between Fenpentadiol, a historical psychotropic agent with a complex profile, and amphetamine, a widely prescribed central nervous system (CNS) stimulant. Historical data suggests that this compound potentiates the effects of amphetamine, a finding with significant implications for safety and efficacy.[1] However, the mechanistic basis of this interaction remains uncharacterized. This document outlines a logical, tiered approach to elucidate the pharmacodynamic and pharmacokinetic underpinnings of this interaction. We present detailed methodologies for in vitro assays, including receptor binding and neurotransmitter release studies, alongside protocols for in vivo behavioral and pharmacokinetic assessments in rodent models. The causality behind each experimental choice is explained, emphasizing the establishment of self-validating systems with appropriate controls. By following this structured, evidence-based approach, researchers can effectively characterize the nature of the this compound-amphetamine interaction, enabling a robust risk assessment and informing future clinical development.

Introduction

This compound: An Obscure Agent with a Complex Profile

This compound (2-(4-chlorophenyl)-4-methyl-pentane-2,4-diol) is a psychotropic drug formerly marketed in Europe described as a tranquilizer and antidepressant.[1] Its pharmacological profile is atypical, exhibiting a dose-dependent spectrum of activity that includes stimulant effects at lower doses and sedative or anxiolytic effects at higher doses.[1] Critically, early literature notes that this compound increases motility and exploratory activity in mice and potentiates the effects of amphetamine.[1] This observation is the primary impetus for this guide, as the co-administration of a potentiating agent with a classical stimulant like amphetamine could lead to exaggerated physiological and psychological effects, including potential toxicity. The lack of modern, mechanistic data on this compound makes it a compelling case study for the application of contemporary drug interaction assessment protocols.

Amphetamine: A Well-Characterized CNS Stimulant

Amphetamine is a potent CNS stimulant used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2] Its mechanism of action is well-established and multifaceted. Amphetamine primarily increases the synaptic concentrations of dopamine and norepinephrine, and to a lesser extent, serotonin.[3][4][5] It achieves this by entering the presynaptic neuron via monoamine transporters (such as DAT, NET, and SERT), disrupting the vesicular storage of these neurotransmitters by inhibiting Vesicular Monoamine Transporter 2 (VMAT2), and promoting the reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[3][6]

Rationale for a Systematic Interaction Assessment

Given the historical evidence of this compound potentiating amphetamine's effects, a systematic investigation is crucial.[1] The potential for adverse events resulting from such an interaction is significant. This guide provides a roadmap for drug development professionals to dissect this interaction, moving from foundational in vitro characterization to complex in vivo validation. Understanding whether the interaction is pharmacodynamic (acting at the same or related targets) or pharmacokinetic (affecting the drug's absorption, distribution, metabolism, or excretion) is paramount for risk mitigation.

Characterization of Individual Compounds

A prerequisite to studying any drug-drug interaction (DDI) is a thorough understanding of the pharmacology of the individual agents.

Pharmacological Profile of Amphetamine

-

Pharmacodynamics : Amphetamine's primary targets are the dopamine transporter (DAT) and norepinephrine transporter (NET). It acts as a substrate for these transporters, a competitive reuptake inhibitor, a VMAT2 inhibitor, and a TAAR1 agonist, all of which culminate in a robust increase in extracellular monoamine levels.[2][3][6]

-

Pharmacokinetics : Amphetamine is well-absorbed orally, with a half-life that is pH-dependent but typically ranges from 9-14 hours.[2] It undergoes extensive metabolism, primarily by Cytochrome P450 2D6 (CYP2D6).[2][7] This reliance on CYP2D6 is a critical point for potential pharmacokinetic interactions.[8]

Defining the Pharmacological Profile of this compound

The mechanism of action for this compound is not well-defined in modern literature. Therefore, the initial step is to establish its basic pharmacological properties.

-

Predicted Mechanisms : Based on its reported stimulant-like and tranquilizing effects, this compound could plausibly interact with monoaminergic systems (dopamine, norepinephrine, serotonin) or GABAergic systems. Its potentiation of amphetamine suggests a potential interaction within the catecholaminergic pathways.

-

Pharmacokinetics : Data on this compound's ADME properties is sparse. A key objective of the proposed studies will be to determine its metabolic pathways, including identifying the specific CYP450 enzymes involved, to predict potential pharmacokinetic DDIs.

Tiered Approach to DDI Assessment: A Methodological Guide

We propose a tiered, systematic approach to investigate the this compound-amphetamine interaction, beginning with in vitro screening to generate hypotheses that are then tested in definitive in vivo models.

Tier 1: In Vitro Mechanistic Evaluation

In vitro assays are essential for determining the potential for molecular-level interactions in a controlled environment, free from the complexities of a whole biological system.[9][10][11]

3.1.1 Objective: Assess Potential for Pharmacodynamic Interaction

The primary question is whether this compound directly interacts with the molecular machinery targeted by amphetamine.

Protocol 1: Monoamine Transporter Binding Assay

-

Causality: This experiment directly tests the hypothesis that this compound binds to DAT, NET, or SERT. A significant binding affinity would suggest a potential for competitive interaction with amphetamine at the transporter level.

-

Methodology:

-

Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound. A known transporter ligand (e.g., cocaine for DAT) will be used as a positive control.

-

Detection: Following incubation, separate bound from free radioligand by rapid filtration. Measure radioactivity using liquid scintillation counting.

-

Analysis: Calculate the inhibitor constant (Ki) for this compound at each transporter. A low Ki value indicates high binding affinity.

-

-

Self-Validation: The protocol is validated by the inclusion of a positive control with a known affinity, ensuring the assay is performing correctly. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

Protocol 2: Neurotransmitter Uptake/Release Assay

-

Causality: While binding indicates affinity, it does not confirm functional activity. This assay determines if this compound can inhibit neurotransmitter reuptake or cause neurotransmitter release, mimicking or interfering with amphetamine's action.

-

Methodology:

-

Preparation: Use rat brain synaptosomes (resealed nerve terminals) or HEK293 cells expressing the transporters.

-

Uptake Assay: Pre-incubate the synaptosomes/cells with varying concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]Dopamine). Terminate the reaction and measure the amount of radioactivity taken up by the cells.

-

Release Assay: Pre-load the synaptosomes/cells with a radiolabeled neurotransmitter. Wash to remove excess label. Expose the cells to varying concentrations of this compound or amphetamine (positive control) and measure the amount of radioactivity released into the supernatant.

-

Analysis: Calculate IC50 values for uptake inhibition and EC50 values for release.

-

-

Self-Validation: Amphetamine serves as a robust positive control for both uptake inhibition and release promotion. A vehicle control establishes the baseline.

3.1.2 Objective: Assess Potential for Pharmacokinetic Interaction

The goal here is to determine if this compound can inhibit or induce the enzymes responsible for amphetamine's metabolism, primarily CYP2D6.[12][13]

Protocol 3: CYP450 Inhibition Assay

-

Causality: This assay determines if this compound is a direct or time-dependent inhibitor of CYP2D6 (and other major CYPs like 3A4, 2C9, 2C19, 1A2 for a complete profile). Inhibition of CYP2D6 would lead to reduced metabolism of amphetamine, increasing its plasma concentration and potentially its effects.[9]

-

Methodology:

-

System: Use human liver microsomes (HLM) as the source of CYP enzymes.

-

Probe Substrate: Utilize a CYP2D6-specific probe substrate (e.g., dextromethorphan or bufuralol) that is metabolized to a fluorescent or easily detectable product.

-

Incubation: Incubate HLM, the probe substrate, and a range of this compound concentrations with an NADPH-regenerating system to initiate the reaction. A known CYP2D6 inhibitor (e.g., quinidine) serves as a positive control.

-

Time-Dependent Inhibition: To assess mechanism-based inhibition, pre-incubate this compound with HLM and the NADPH system before adding the probe substrate.

-

Detection: Measure the formation of the metabolite using LC-MS/MS.

-

Analysis: Calculate the IC50 value (concentration causing 50% inhibition). If significant inhibition is observed, determine the Ki (inhibition constant).

-

-

Self-Validation: The positive control (quinidine) confirms the assay's sensitivity to CYP2D6 inhibition. A no-inhibitor control establishes the baseline 100% enzyme activity.

Tier 2: In Vivo Behavioral and Pharmacokinetic Assessment

In vivo studies are critical to confirm if the interactions observed at the molecular level translate to a functional effect in a whole organism.[14][15]

3.2.1 Objective: Characterize the Pharmacodynamic Interaction in a Behavioral Model

Locomotor activity is a well-validated behavioral endpoint for measuring the stimulant effects of drugs like amphetamine.

Protocol 4: Rodent Locomotor Activity Study

-

Causality: This experiment directly tests the historical claim that this compound potentiates amphetamine's effects.[1] A synergistic or super-additive increase in locomotor activity when the drugs are co-administered would confirm a significant pharmacodynamic interaction.

-

Methodology:

-

Subjects: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: Place animals in open-field arenas equipped with infrared photobeams to automatically track horizontal and vertical activity.

-

Habituation: Allow animals to habituate to the test chambers for 30-60 minutes before drug administration.

-

Dosing Paradigm: Administer drugs (e.g., via intraperitoneal injection) according to a factorial design. This is a self-validating system:

-

Group 1: Vehicle + Vehicle

-

Group 2: this compound (at various doses) + Vehicle

-

Group 3: Vehicle + Amphetamine (at various doses)

-

Group 4: this compound + Amphetamine (a matrix of dose combinations)

-

-

Data Collection: Record locomotor activity for at least 2 hours post-injection.

-

Analysis: Analyze the data using a two-way ANOVA to test for main effects of each drug and, critically, for a significant interaction effect.

-

-

Self-Validation: The inclusion of vehicle and single-drug groups is essential to isolate the effect of the drug combination. A dose-response curve for each drug alone allows for the proper assessment of synergy (a greater-than-additive effect).

3.2.2 Objective: Determine the In Vivo Pharmacokinetic Interaction

This study will determine if co-administration of this compound alters the systemic exposure of amphetamine.

Protocol 5: Rodent Pharmacokinetic Interaction Study

-

Causality: If this compound inhibits amphetamine's metabolism in vivo, we would expect to see a higher plasma concentration (AUC, Cmax) and a longer half-life (t½) for amphetamine when the two drugs are given together. This provides a direct link between the in vitro CYP inhibition data and its real-world consequence.

-

Methodology:

-

Subjects: Use male Sprague-Dawley rats, cannulated for serial blood sampling if possible.

-

Dosing Groups (Crossover Design is preferred):

-

Phase 1: Administer a single dose of amphetamine.

-

Phase 2 (after washout): Administer a single dose of this compound.

-

Phase 3 (after washout): Administer amphetamine and this compound concurrently.

-

-

Blood Sampling: Collect serial blood samples at specific time points post-dose (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 12, 24 hours).

-

Bioanalysis: Process blood to plasma. Develop and validate a sensitive LC-MS/MS method to simultaneously quantify the concentrations of amphetamine and this compound in the plasma samples.

-

Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for amphetamine (and this compound) when administered alone versus in combination.

-

-

Self-Validation: Each animal can serve as its own control in a crossover design, which reduces inter-animal variability. Comparing the PK parameters of amphetamine alone versus in combination directly quantifies the magnitude of the DDI.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Hypothetical In Vitro Data

| Assay Type | Target | Test Compound | Result (Hypothetical) | Interpretation |

| Binding Assay | Human DAT | This compound | Ki = 250 nM | Moderate affinity for the dopamine transporter. |

| Binding Assay | Human NET | This compound | Ki = 800 nM | Low affinity for the norepinephrine transporter. |

| Uptake Assay | [³H]Dopamine | This compound | IC50 = 400 nM | Moderate inhibitor of dopamine reuptake. |

| Release Assay | [³H]Dopamine | This compound | No significant release | Not a dopamine-releasing agent. |

| CYP Inhibition | CYP2D6 | This compound | IC50 = 2.5 µM | Potent inhibitor of amphetamine's primary metabolic enzyme. |

Table 2: Summary of Hypothetical In Vivo Pharmacokinetic Data (Amphetamine)

| PK Parameter | Amphetamine Alone (Mean ± SD) | Amphetamine + this compound (Mean ± SD) | % Change |

| Cmax (ng/mL) | 150 ± 25 | 225 ± 30 | +50% |

| AUC₀-∞ (ng*h/mL) | 1200 ± 150 | 2400 ± 200 | +100% |

| t½ (hours) | 10.5 ± 1.2 | 16.0 ± 1.8 | +52% |

| CL/F (L/h/kg) | 2.0 ± 0.3 | 1.0 ± 0.2 | -50% |

Visualization of Mechanisms and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental designs.

Caption: Mechanism of Action of Amphetamine at the Dopamine Terminal.

Caption: Tiered Experimental Workflow for DDI Assessment.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for characterizing the interaction between this compound and amphetamine. The historical observation of potentiation can be mechanistically explained by a combination of pharmacodynamic and pharmacokinetic interactions.[1] Based on the hypothetical data presented, a likely scenario is a dual-mechanism interaction:

-

Pharmacokinetic: this compound's inhibition of CYP2D6 significantly increases the systemic exposure of amphetamine, leading to a more pronounced and prolonged effect.

-

Pharmacodynamic: this compound's direct, albeit moderate, inhibition of the dopamine transporter could additively or synergistically contribute to the increased synaptic dopamine caused by amphetamine.

The elucidation of such interactions is not merely an academic exercise; it is a critical component of drug safety and development. The methodologies described herein are broadly applicable to the assessment of DDIs for other novel or poorly characterized CNS-active agents. Future research should focus on confirming these findings using more advanced techniques, such as in vivo microdialysis, to directly measure neurotransmitter levels in specific brain regions following co-administration.

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Amphetamine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Adderall - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder Source: Journal of Clinical Psychiatry URL: [Link]

-

Title: What Are Amphetamines? Uses, Side Effects & Types Source: Cleveland Clinic URL: [Link]

-

Title: What is the mechanism of Tapentadol Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: 2-Minute Neuroscience: Amphetamine Source: YouTube (Neuroscientifically Challenged) URL: [Link]

-

Title: 2-Minute Neuroscience: Fentanyl Source: YouTube (Neuroscientifically Challenged) URL: [Link]

-

Title: Amphetamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tapentadol (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]

-

Title: Tapentadol hydrochloride: A novel analgesic Source: Journal of Postgraduate Medicine URL: [Link]

-

Title: Clinically Significant Drug-Drug Interactions with Agents for Attention-Deficit/Hyperactivity Disorder Source: CNS Drugs URL: [Link]

-

Title: Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings Source: Journal of Experimental Pharmacology URL: [Link]

-

Title: Tapentadol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacokinetic and Pharmacodynamic Drug Interactions in the Treatment of Attention-Deficit Hyperactivity Disorder Source: ResearchGate URL: [Link]

-

Title: CNS Stimulants: Few Interactions, Significant Repercussions Source: Contemporary Clinic URL: [Link]

-

Title: Pharmacological actions of CNS Stimulants Source: Slideshare URL: [Link]

-

Title: In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential Source: BioIVT URL: [Link]

-

Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Unique Pharmacology, Brain Dysfunction, and Therapeutic Advancements for Fentanyl Misuse and Abuse Source: Journal of Neuroimmune Pharmacology URL: [Link]

-

Title: Population pharmacokinetics of tapentadol immediate release (IR) in healthy subjects and patients with moderate or severe pain Source: Clinical Drug Investigation URL: [Link]

-

Title: Drug Interaction Studies (M12) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder Source: Journal of Child and Adolescent Psychopharmacology URL: [Link]

-

Title: Drug-Drug Interaction Source: BioAgilytix URL: [Link]

-

Title: (PDF) In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: ResearchGate URL: [Link]

-

Title: Drug Interactions | Relevant Regulatory Guidance and Policy Documents Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Pharmacokinetics and Pharmacogenomics of Psychostimulants Source: Child and Adolescent Psychiatric Clinics of North America URL: [Link]

-

Title: Animal models to guide clinical drug development in ADHD: lost in translation? Source: Journal of Psychopharmacology URL: [Link]

-

Title: FDA Drug Safety Communication: FDA warns about serious risks and death when combining opioid pain or cough medicines with benzodiazepines; requires its strongest warning Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Invitro Tests for Predicting Drug-Drug Interaction Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Pharmacokinetic evaluation of tapentadol extended-release tablets in healthy subjects Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

-

Title: Guideline on the Investigation of Drug Interactions Source: Therapeutic Goods Administration (TGA) URL: [Link]

-

Title: In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development Source: Drug Metabolism Reviews URL: [Link]

-

Title: Central Nervous System Depressants Source: Addiction Center URL: [Link]

-

Title: Psychostimulants and social behaviors Source: Frontiers in Behavioral Neuroscience URL: [Link]

-

Title: Assessing your Drug-Drug Interaction Testing Risk Source: IQVIA URL: [Link]

-

Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: The AAPS Journal URL: [Link]

-

Title: Experimental Models on Effects of Psychostimulants Source: International Review of Neurobiology URL: [Link]

-

Title: Investigation of drug interactions - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. youtube.com [youtube.com]

- 7. contemporaryclinic.com [contemporaryclinic.com]

- 8. researchgate.net [researchgate.net]

- 9. bioivt.com [bioivt.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. bioagilytix.com [bioagilytix.com]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Psychotropic Profile of Fenpentadiol: An In-Depth Technical Guide to Its Early Research

Introduction

Fenpentadiol (also known as Phenpentanediol, developmental code Rd-292) is a fascinating, yet relatively obscure, psychotropic agent that emerged from the laboratories of European pharmaceutical research in the mid-20th century. Initially described as a tranquilizer and antidepressant, it was formerly marketed in Europe under brand names such as Tredum and Trefenum.[1] What sets this compound apart from its contemporaries is its complex and paradoxical pharmacological profile, exhibiting a blend of stimulant, sedative, and anxiolytic properties.[1] This technical guide delves into the core of the early research on this compound's psychotropic activity, providing a detailed exploration of its synthesis, the preclinical behavioral assays that defined its unique character, and the initial hypotheses surrounding its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational investigations into this enigmatic compound.

Chemical Synthesis of this compound

A likely synthetic pathway for this compound would begin with the Grignard reaction, a powerful tool for forming carbon-carbon bonds. The synthesis would commence with the reaction of a Grignard reagent derived from a protected 4-chloro-bromobenzene with acetone. This would be followed by a second Grignard reaction with a protected acetone equivalent or a related ketone, and subsequent deprotection steps to yield the final diol structure.

Alternatively, a process involving the catalytic hydrogenation of a diacetone alcohol derivative is a viable and industrially scalable method.[2] This process typically utilizes a nickel catalyst under hydrogen pressure.

Early Psychotropic Activity Assessment

The initial characterization of this compound's psychotropic effects was conducted through a battery of classical behavioral pharmacology assays in animal models, primarily mice. These early studies, referenced in a 1974 issue of Farmaco. Edizione Scientifica, revealed a dualistic nature that was difficult to categorize within the then-existing pharmacodynamic systems of psychotropic agents.[1] The key findings pointed to its ability to potentiate barbiturate-induced narcosis, a sedative-like effect, while simultaneously increasing motility and exploratory activity and potentiating the effects of amphetamine, which are stimulant-like properties.[1]

Experimental Protocols

While the precise parameters of the original experiments are not fully detailed in available literature, it is possible to reconstruct the likely methodologies based on standard practices of the era for evaluating psychotropic drugs.

1. Potentiation of Barbiturate-Induced Narcosis

This assay was a cornerstone for identifying central nervous system depressant activity.

-

Objective: To determine if this compound enhances the sedative/hypnotic effects of a barbiturate.

-

Animal Model: Male albino mice were commonly used.

-

Methodology:

-

A control group of mice would be administered a sub-hypnotic or minimally hypnotic dose of a short-acting barbiturate, such as pentobarbital or hexobarbital, typically via intraperitoneal (i.p.) injection.

-

A test group of mice would be pre-treated with this compound (at various doses) at a specified time before receiving the same dose of the barbiturate as the control group.

-

The primary endpoint measured would be the "sleeping time," defined as the duration of the loss of the righting reflex (the time from when the animal is placed on its back and is unable to right itself until it can do so).

-

A significant increase in the duration of sleeping time in the this compound-pre-treated group compared to the control group would indicate potentiation of barbiturate narcosis.

-

2. Assessment of Spontaneous Motor Activity and Exploratory Behavior

The Open Field Test was, and remains, a standard method for evaluating general locomotor activity and anxiety-like behavior.

-

Objective: To measure the effect of this compound on spontaneous movement and exploration in a novel environment.

-

Animal Model: Mice were the typical subjects.

-

Methodology:

-

An open-field apparatus, a square or circular arena with walls to prevent escape, would be used. The floor was often marked with a grid.

-

Mice would be individually placed in the center or a corner of the open field after being administered either a vehicle control or this compound at various doses.

-

Behavioral parameters would be manually scored by an observer for a set period (e.g., 5-10 minutes). Key parameters would include:

-

Ambulation/Locomotion: The number of grid lines crossed.

-

Rearing: The number of times the animal stands on its hind legs.

-

Grooming: The duration or frequency of self-grooming behaviors.

-

-

An increase in ambulation and rearing would be indicative of a stimulant-like effect.

-

3. Potentiation of Amphetamine-Induced Stereotypy

This assay is used to detect an enhancement of the effects of a known psychostimulant.

-

Objective: To determine if this compound increases the stereotypical behaviors induced by amphetamine.

-

Animal Model: Mice or rats were used.

-

Methodology:

-

Animals would be pre-treated with either a vehicle control or this compound.

-

After a set pre-treatment time, all animals would receive a dose of d-amphetamine known to induce stereotyped behaviors (e.g., repetitive sniffing, gnawing, head-weaving).

-

The intensity of stereotyped behaviors would be scored by a trained observer at regular intervals over a period of time using a rating scale.

-

A higher stereotypy score in the this compound pre-treated group compared to the control group would indicate potentiation.

-

Summary of Early Psychotropic Profile

The qualitative results from these foundational studies painted a picture of a compound with a unique and complex profile.

| Behavioral Assay | Observed Effect of this compound | Implied Psychotropic Activity |

| Potentiation of Barbiturate Narcosis | Increased duration of sleep time | CNS Depressant / Sedative |

| Spontaneous Motor Activity | Increased ambulation and exploratory behavior | CNS Stimulant |

| Potentiation of Amphetamine Effects | Enhanced amphetamine-induced stereotypy | CNS Stimulant |

It was also noted that the sedative and anxiolytic effects of this compound were more prominent at higher doses.[1] This dose-dependent duality is a key feature of its pharmacological signature. A 1982 study by Bialos, Giller, and Jatlow compared the antidepressant effects of this compound (as Rd 292) with the tricyclic antidepressant amitriptyline, further solidifying its investigation as a potential antidepressant.

Early Hypotheses on the Mechanism of Action

The precise molecular targets of this compound were not elucidated in the early research. However, its dualistic behavioral profile allowed for the formulation of several hypotheses. The potentiation of amphetamine's effects suggested an interaction with catecholaminergic systems, specifically dopaminergic and/or noradrenergic pathways. Amphetamine is known to increase the synaptic levels of dopamine and norepinephrine, and this compound's ability to enhance its effects could imply a similar, albeit perhaps indirect, mechanism.

Conversely, the potentiation of barbiturate narcosis pointed towards an interaction with the GABAergic system. Barbiturates enhance the inhibitory effects of GABA at the GABA-A receptor. This compound could potentially act as a positive allosteric modulator at a site on the GABA-A receptor complex, or it could have other indirect effects that lead to an enhancement of GABAergic neurotransmission.

The dose-dependent nature of its effects further complicates the picture. It is plausible that this compound has different affinities for various receptor systems, with its stimulant effects being mediated by one system at lower concentrations and its sedative effects becoming more prominent as it engages other systems at higher concentrations.

More recent, though still limited, information suggests that this compound may act as a CB2 receptor agonist and a toll-like receptor 4 (TLR4) agonist.[1] However, these are more contemporary findings and were not part of the initial psychotropic evaluation.

Conclusion

The early research into the psychotropic activity of this compound revealed a compound with a remarkably complex and unconventional pharmacological profile. Its ability to simultaneously exhibit both stimulant and depressant properties, in a dose-dependent manner, set it apart from the more clearly defined psychotropic agents of its time. While the precise molecular mechanisms underlying these effects were not fully understood during its initial investigation, the early behavioral pharmacology studies provided a rich and intriguing dataset. The story of this compound serves as a compelling case study in the history of psychopharmacology, highlighting the challenges and complexities of characterizing novel psychoactive compounds and underscoring the importance of comprehensive behavioral phenotyping in preclinical drug discovery. Further research, employing modern techniques in receptor pharmacology and neurochemistry, would be necessary to fully unravel the enigmatic nature of this unique molecule.

References

-

Wikipedia. This compound. [Link]

- Bialos, D., Giller, E., & Jatlow, P. (1982). A controlled trial of a new antidepressant, Rd 292, and amitriptyline. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 20(6), 259-263.

-

Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL. [Link]

- Google Patents.

-

Wikipedia. 2-Methyl-2,4-pentanediol. [Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of Fenpentadiol

Neuropharmacological Profiling in Rodent Models[1]

Executive Summary & Compound Profile

Fenpentadiol (Code: Rd 292; Trade name: Tredum) is a psychopharmaceutical agent historically characterized as an anxiolytic and weak antidepressant. Chemically distinct from benzodiazepines and SSRIs, it belongs to the class of chlorophenyl-pentanediols .

Critical Safety Note: Do NOT confuse this compound with Fentanyl. Despite phonetic similarities, this compound is a diol with a high safety margin (LD50 >2000 mg/kg in rats), whereas Fentanyl is a potent opioid.

This guide provides a standardized framework for the in vivo re-evaluation of this compound, utilizing modern behavioral batteries to distinguish its anxiolytic efficacy from sedative side effects.

| Property | Specification |

| IUPAC Name | 2-(4-chlorophenyl)-4-methylpentane-2,4-diol |

| CAS Number | 15687-18-0 |

| Molecular Weight | 228.71 g/mol |

| Solubility | Lipophilic; poor water solubility. Soluble in ethanol, DMSO. |

| Therapeutic Class | Anxiolytic / Psychosedative |

| Primary Mechanism | Putative GABA-A modulation; Membrane fluidity stabilization. |

Experimental Design Strategy

To scientifically validate this compound's profile, we must decouple anxiolysis (reduction of anxiety) from sedation (motor impairment). A single test is insufficient. Therefore, this protocol employs a "Triad of Evaluation":

-

Elevated Plus Maze (EPM): Primary screen for anxiolytic activity.

-

Rotarod Performance Test: Exclusionary screen for motor toxicity/sedation.

-

Forced Swim Test (FST): Secondary screen for antidepressant-like activity.

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the study, ensuring washout periods and proper control integration.

Figure 1: Sequential experimental workflow designed to minimize stress-induced interference between behavioral assays.

Protocol 1: Vehicle Formulation & Dosing

This compound is highly lipophilic. Improper solubilization leads to erratic bioavailability and peritoneal irritation (if IP), which causes false-positive "sedation" due to pain.

Reagents:

-

This compound (Reference Standard Grade)

-

Tween 80 (Polysorbate 80)[1]

-

Sterile Saline (0.9% NaCl)

-

Sonicator

Step-by-Step Formulation:

-

Weighing: Calculate the total mass required for the highest dose group (e.g., 100 mg/kg).

-

Wetting: Add Tween 80 to the powder. Ratio: 2% of final volume .

-

Example: For 10 mL final volume, use 0.2 mL Tween 80.

-

-

Trituration: Mix the powder and Tween 80 with a pestle or vortex until a smooth paste forms. This prevents clumping.

-

Dilution: Gradually add sterile saline while vortexing vigorously.

-

Sonication: Sonicate at 40°C for 15 minutes until a uniform white suspension is achieved.

-

QC Check: Ensure no visible crystals remain at the bottom.

-

Dosing Regimen:

-

Route: Oral Gavage (PO) is preferred to mimic clinical route; Intraperitoneal (IP) for pharmacokinetic studies.

-

Volume: 10 mL/kg (Rat) or 10 mL/kg (Mouse).